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Compound of Interest

Compound Name: (3S,5S)-Octahydrocurcumin

Cat. No.: B15623918 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(3S,5S)-Octahydrocurcumin (OHC), a primary metabolite of curcumin, is gaining significant

attention for its potential therapeutic benefits. This guide provides an objective comparison of

its performance against its parent compound, curcumin (CUR), and another major metabolite,

tetrahydrocurcumin (THC), based on independently published data. The information is

presented to aid researchers and professionals in drug development in their evaluation of

(3S,5S)-Octahydrocurcumin as a potential therapeutic agent.

Comparative Efficacy: Anti-inflammatory and Anti-
tumor Activities
Published in vivo studies have demonstrated that (3S,5S)-Octahydrocurcumin exhibits

superior anti-inflammatory and anti-tumor properties compared to curcumin.

Anti-inflammatory Activity
A key study investigated the anti-inflammatory effects of OHC, THC, and CUR in mouse

models of acute inflammation. The results, summarized in the table below, indicate a

significantly higher inhibitory activity of OHC in reducing both xylene-induced ear edema and

acetic acid-induced vascular permeability.
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Compound Dose (mg/kg)

Xylene-
Induced Ear
Edema
Inhibition (%)

Acetic Acid-
Induced
Vascular
Permeability
Inhibition (%)

Reference

(3S,5S)-

Octahydrocurcu

min (OHC)

10 37.33 - [1]

20 57.33 - [1]

40 70.67 48.0 [1]

Tetrahydrocurcu

min (THC)
10 25.33 - [1]

20 41.33 - [1]

40 61.33 45.1 [1]

Curcumin (CUR) 100 40.0 40.0 [1]

Indomethacin

(Positive Control)
10 65.33 46.2 [1]

Note: '-' indicates data not reported at that specific dose in the cited study.

Anti-tumor Activity
In a murine model of hepatocellular carcinoma (H22 ascites tumor-bearing mice), (3S,5S)-
Octahydrocurcumin demonstrated a more potent anti-tumor effect than curcumin.[2] The

study reported that OHC was more effective in suppressing tumor growth, as evidenced by its

impact on ascending weight, abdominal circumference, and ascites volume.[2] While specific

quantitative data such as tumor volume reduction percentages were not presented in a

comparative table in the primary publication, the authors concluded that OHC exhibited

superior effects to CUR in these parameters.[2]

In Vitro Pharmacokinetic Profile
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A comparative in vitro pharmacokinetic evaluation of curcumin and its hydrogenated

metabolites, including octahydrocurcumin (8HC), provides insights into their drug-like

properties.

Compound
Kinetic Solubility
(µM)

Human Microsomal
Metabolic Stability
(t½, min)

PAMPA-GI
Permeability (Pe,
10⁻⁶ cm/s)

Octahydrocurcumin

(8HC)
128.4 ± 8.2 41.9 ± 3.4 1.8 ± 0.1

Hexahydrocurcumin

(6HC)
102.3 ± 4.5 >120 2.1 ± 0.1

Tetrahydrocurcumin

(4HC)
165.1 ± 12.3 2.9 ± 0.1 2.4 ± 0.1

Curcumin 0.4 ± 0.1 15.6 ± 1.2 1.5 ± 0.1

Data from Somogyi et al., 2021. PAMPA-GI: Parallel Artificial Membrane Permeability Assay for

gastrointestinal permeability.

The data suggests that octahydrocurcumin has significantly higher kinetic solubility and greater

metabolic stability in human liver microsomes compared to curcumin and tetrahydrocurcumin.

Experimental Protocols
Detailed methodologies for the key comparative experiments are crucial for independent

verification and replication.

Synthesis of (3S,5S)-Octahydrocurcumin
(3S,5S)-Octahydrocurcumin was synthesized from curcumin by catalytic hydrogenation using

a 10% Pd/C catalyst. The reaction was carried out in a hydrogen atmosphere at 50°C for 12

hours. The resulting product was purified by silica gel column chromatography.[2]

In Vivo Anti-inflammatory Assays[1]
Xylene-Induced Ear Edema in Mice:
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Male ICR mice were randomly divided into control, model, positive control (Indomethacin,

10 mg/kg), and treatment groups (OHC, THC at 10, 20, 40 mg/kg, and CUR at 100

mg/kg).

The drugs were administered orally once daily for 7 days.

One hour after the final administration, 20 µL of xylene was applied to the anterior and

posterior surfaces of the right ear.

One hour after xylene application, the mice were euthanized, and circular sections of both

ears were excised and weighed.

The degree of edema was calculated as the weight difference between the right and left

ears.

Acetic Acid-Induced Vascular Permeability in Mice:

Mice were treated as described in the ear edema model.

One hour after the final drug administration, mice were injected with 0.2 mL of 0.5% Evans

blue solution via the tail vein.

Thirty minutes later, 0.6% acetic acid (10 mL/kg) was injected intraperitoneally.

After 20 minutes, the mice were euthanized, and the peritoneal cavity was washed with 5

mL of normal saline.

The washing liquid was collected and centrifuged, and the absorbance of the supernatant

was measured at 590 nm.

In Vivo Anti-tumor Assay[2]
H22 Ascites Tumor Model in Mice:

Male ICR mice were inoculated intraperitoneally with H22 ascites cells.

The mice were randomly divided into a model group, a positive control group (5-

Fluorouracil, 20 mg/kg), and treatment groups (OHC and CUR at 50 and 100 mg/kg).
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Drug administration (intraperitoneal injection) began 24 hours after tumor inoculation and

continued for 7 days.

Parameters such as body weight, abdominal circumference, and survival time were

monitored.

On the 8th day, the volume of ascitic fluid was measured.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the experimental processes and the

signaling pathway implicated in the anti-inflammatory action of octahydrocurcumin.
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Experimental workflow for in vivo anti-inflammatory assays.
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Suppression of the TAK1-NF-κB signaling pathway by curcuminoids.
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Experimental workflow for the in vivo anti-tumor assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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